molecular formula C15H10F3NO2 B12937029 Acridine 2,2,2-trifluoroacetate CAS No. 88147-38-0

Acridine 2,2,2-trifluoroacetate

Cat. No.: B12937029
CAS No.: 88147-38-0
M. Wt: 293.24 g/mol
InChI Key: UNAXOOUFTSUFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acridine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C15H10F3NO2. It is a derivative of acridine, a nitrogen-containing heterocyclic compound, and trifluoroacetic acid, a strong organic acid. Acridine derivatives are known for their broad range of biological activities and industrial applications, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acridine 2,2,2-trifluoroacetate typically involves the reaction of acridine with trifluoroacetic acid. One common method is the electrophilic condensation of acridine with trifluoroacetic anhydride under controlled conditions. This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Acridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acridine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acridine 2,2,2-trifluoroacetate primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal function of DNA and interfering with processes such as replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerase and telomerase, which are crucial for DNA maintenance and cell division .

Comparison with Similar Compounds

Uniqueness: Acridine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its chemical stability and modifies its biological activity. This modification can lead to improved selectivity and potency in its applications compared to other acridine derivatives .

Properties

CAS No.

88147-38-0

Molecular Formula

C15H10F3NO2

Molecular Weight

293.24 g/mol

IUPAC Name

acridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H9N.C2HF3O2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;3-2(4,5)1(6)7/h1-9H;(H,6,7)

InChI Key

UNAXOOUFTSUFPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.